Product packaging for 3-(4-Hydroxyphenyl)lactate(Cat. No.:)

3-(4-Hydroxyphenyl)lactate

Cat. No.: B1241504
M. Wt: 181.16 g/mol
InChI Key: JVGVDSSUAVXRDY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Hydroxyphenyl)lactate (4-HPLA), also known as 4-hydroxyphenyllactic acid, is a phenylpropanoic acid that serves as a significant metabolite at the intersection of host and microbial metabolism. This compound is a well-documented intermediate in the tyrosine metabolism pathway and is found in organisms ranging from yeast and bacteria to plants and humans . In recent clinical research, this compound has gained attention as a promising prognostic biomarker. Studies have shown that its serum concentration is a significant predictor of outcomes in critically ill patients and in individuals with post-COVID-19 syndrome, making it a valuable compound for investigating systemic metabolic disruptions . Beyond human metabolism, this compound is a versatile biochemical. In lactic acid bacteria, its derivative D-Phenyllactic Acid exhibits broad antimicrobial activity and is a potent natural agonist of the human hydroxycarboxylic acid receptor 3 (HCA3), which is expressed on various immune cells, suggesting a role in immunometabolism . In plants, it is a crucial biosynthetic precursor to more complex phenolic compounds. Most notably, its derivative, 3,4-dihydroxyphenyllactic acid, is one of the two core building blocks for the biosynthesis of rosmarinic acid, a potent antioxidant found in herbs like rosemary and sage . The enzymatic production of optically active forms of 4-hydroxyphenyllactate has been described using specific phenylpyruvate reductase enzymes, highlighting the interest in its chiral synthesis . Researchers utilize this compound in metabolomics, microbiology, and plant biochemistry studies. Its reliable detection is facilitated by advanced UPLC-MS/MS methods, which have been rigorously validated for sensitivity and specificity . For research purposes only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9O4- B1241504 3-(4-Hydroxyphenyl)lactate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9O4-

Molecular Weight

181.16 g/mol

IUPAC Name

2-hydroxy-3-(4-hydroxyphenyl)propanoate

InChI

InChI=1S/C9H10O4/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,10-11H,5H2,(H,12,13)/p-1

InChI Key

JVGVDSSUAVXRDY-UHFFFAOYSA-M

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])O)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])O)O

Synonyms

3-(4-hydroxyphenyl)lactic acid
4-hydroxyphenyllactic acid
4-hydroxyphenyllactic acid, (DL)-isomer
HPLA
p-hydroxyphenyllactate
para-hydroxyphenyllactic acid

Origin of Product

United States

Biosynthesis and Metabolic Pathways of 3 4 Hydroxyphenyl Lactate

Endogenous Metabolic Derivation from Tyrosine and Phenylalanine

In mammals and other organisms, 3-(4-hydroxyphenyl)lactate is primarily formed as a byproduct of tyrosine and phenylalanine metabolism. wikipedia.orgfrontiersin.org

A key enzyme in the endogenous production of this compound is 4-hydroxyphenylpyruvate reductase (HPPR). wikipedia.orgmdpi.com This enzyme catalyzes the reduction of 4-hydroxyphenylpyruvate, an intermediate in the catabolism of tyrosine, to form this compound. wikipedia.org This reaction is an oxidoreductase activity, specifically acting on the CH-OH group of the donor molecule with NAD+ or NADP+ as an acceptor. wikipedia.orggenome.jp The systematic name for this enzyme class is 4-hydroxyphenyllactate:NAD+ oxidoreductase. wikipedia.org

In yeast, such as Saccharomyces cerevisiae, engineered metabolic pathways have been developed to produce various aromatic compounds, including this compound. mdpi.comacs.org By overexpressing tyrosine aminotransferase and hydroxyphenylpyruvate reductase, researchers have successfully synthesized this compound from L-tyrosine. nih.gov This highlights the central role of HPPR in both natural and engineered metabolic pathways in yeast. nih.govnih.gov

Isotopic tracing studies have been instrumental in validating the metabolic pathways leading to this compound. By using labeled precursors like ¹³C-tyrosine in cell cultures, scientists can track the flow of atoms through metabolic networks and confirm the direct conversion of tyrosine to this compound. pnas.org Such studies have been applied in various cell models, including Chinese Hamster Ovary (CHO) cells, to identify and quantify metabolic by-products. pnas.orgmdpi.com These experiments have confirmed that this compound is indeed a catabolic intermediate of tyrosine metabolism. pnas.org

Microbial Biotransformation and Production of this compound

The gut microbiota plays a crucial role in the metabolism of various dietary compounds, including the production of this compound. nih.govnih.gov

The gut microbiome can produce this compound from dietary polyphenols and amino acids. ugent.betandfonline.com Notably, the D-form of this compound is considered to be of bacterial origin, while the L-form is typically produced endogenously. colab.wshmdb.ca This isomer specificity is a key indicator of the metabolic origin of the compound in biological samples. colab.ws The production of the D-isomer by gut bacteria like Clostridium sporogenes has been demonstrated to be part of a reductive Stickland metabolism pathway that generates ATP for the bacteria. nih.gov

Several bacterial strains residing in the human gut have been identified as producers of this compound. These include species from the phyla Firmicutes, Bacteroidetes, and Proteobacteria. nih.gov

Specific examples of bacteria capable of synthesizing this compound include:

Lactobacillus plantarum : This species is known to metabolize various compounds and contribute to the production of phenolic acids. researchgate.netfrontiersin.org

Bifidobacterium : Species of Bifidobacterium are known to produce phenyllactic and p-hydroxyphenyllactic acids. hmdb.ca

Clostridium : Clostridium sporogenes utilizes reductive pathways to metabolize aromatic amino acids like tyrosine, leading to the formation of this compound. nih.gov

Pediococcus acidilactici : This bacterium has been shown to produce 3-phenyllactic acid and 4-hydroxyphenyllactic acid. ebi.ac.uk

The metabolic activity of these bacteria on dietary components can significantly influence the levels of this compound in the host. ugent.benih.gov

Plant Biosynthetic Routes of this compound

In plants, this compound is a key intermediate in the biosynthesis of rosmarinic acid, a compound with various biological activities. nih.govlookchem.com The pathway begins with the amino acids L-phenylalanine and L-tyrosine. mdpi.comnih.gov

The synthesis of rosmarinic acid involves the following key steps:

Tyrosine is converted to 4-hydroxyphenylpyruvate through the action of tyrosine aminotransferase (TAT). frontiersin.orgmdpi.com

4-Hydroxyphenylpyruvate is then reduced to this compound by hydroxyphenylpyruvate reductase (HPPR). wikipedia.orgmdpi.com

Separately, phenylalanine is converted to 4-coumaric acid, which is then activated to 4-coumaroyl-CoA. nih.gov

Rosmarinic acid synthase (RAS) catalyzes the esterification of this compound with 4-coumaroyl-CoA to form 4-coumaroyl-3-(4-hydroxyphenyl)lactic acid. nih.govnih.govresearchgate.net

Subsequent hydroxylation steps on both aromatic rings, catalyzed by cytochrome P450 enzymes, lead to the final structure of rosmarinic acid. mdpi.comnih.gov

This pathway is particularly well-studied in plants of the Lamiaceae (mint) and Boraginaceae families. nih.govresearchgate.net

Function as an Intermediate in Rosmarinic Acid Biosynthesis

This compound, also known as p-hydroxyphenyllactic acid (pHPL), is a crucial intermediate compound in the biosynthesis of rosmarinic acid. nih.govlookchem.comnih.gov Rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid, widely found in species of the Lamiaceae (mint) and Boraginaceae (borage) families. nih.govmdpi.comfrontiersin.org The formation of rosmarinic acid involves two distinct pathways originating from the amino acids L-phenylalanine and L-tyrosine. This compound is derived from the tyrosine pathway. mdpi.com

The core of its function lies in its role as an acyl acceptor molecule. nih.govresearchgate.net In the biosynthetic pathway, this compound is coupled with an activated hydroxycinnamic acid, typically 4-coumaroyl-CoA (derived from the phenylalanine pathway), through an ester bond. nih.govmdpi.com This reaction is catalyzed by a specific enzyme, rosmarinic acid synthase (RAS), resulting in the formation of an essential intermediate ester, 2-O-(4-coumaroyl)-3-(4-hydroxyphenyl)lactic acid, also known as 4-coumaroyl-4'-hydroxyphenyllactate (4C-pHPL). nih.govnih.govmdpi.com The creation of a stable supply of this key intermediate is vital for studying the subsequent steps in the biosynthesis of rosmarinic acid. nih.gov The formation of this ester is a pivotal point in the pathway, leading to further enzymatic modifications to yield the final rosmarinic acid molecule. nih.gov

Enzymatic Steps in Hydroxylation and Esterification Pathways

The transformation of this compound into rosmarinic acid involves a series of enzymatic steps, primarily esterification and hydroxylation, catalyzed by specific enzymes. nih.govmdpi.com

The esterification step is catalyzed by rosmarinic acid synthase (RAS) , an enzyme belonging to the BAHD acyltransferase family. nih.govresearchgate.net RAS facilitates the transfer of the 4-coumaroyl group from 4-coumaroyl-CoA to the hydroxyl group of this compound. nih.govmdpi.com This reaction forms the ester 4-coumaroyl-4'-hydroxyphenyllactate (4C-pHPL) and releases coenzyme A. nih.govmdpi.com

Following esterification, hydroxylation reactions occur on the two aromatic rings of 4C-pHPL. These reactions are primarily catalyzed by cytochrome P450-dependent monooxygenases. nih.gov In several plant species, including Coleus blumei, a single cytochrome P450 enzyme, CYP98A14 , is responsible for the two subsequent meta-hydroxylation reactions on both the 4-coumaroyl and the 4-hydroxyphenyl moieties of the ester. nih.gov This two-step hydroxylation converts 4-coumaroyl-4'-hydroxyphenyllactate into rosmarinic acid. nih.govresearchgate.net While the exact order of these two hydroxylation events can be unclear and may vary, the combination of these P450 hydroxylases is necessary for in vivo rosmarinic acid production. nih.govmdpi.com

However, a different pathway has been identified in other plants, such as Salvia miltiorrhiza. mdpi.com In this alternative route, the hydroxylation occurs before the esterification. This compound (pHPL) is first hydroxylated at the C-3 position of its aromatic ring by a P450 enzyme to produce 3,4-dihydroxyphenyllactic acid (DHPL). mdpi.com Subsequently, rosmarinic acid synthase (RAS) catalyzes the esterification of this hydroxylated product (DHPL) with 4-coumaroyl-CoA to form 4-coumaroyl-3,4-dihydroxyphenyllactic acid, which is then hydroxylated by CYP98A14 to yield rosmarinic acid. mdpi.com

Interactive Data Tables

Key Enzymes in the Rosmarinic Acid Biosynthetic Pathway Involving this compound

Enzyme NameAbbreviationEnzyme ClassFunction
Rosmarinic Acid SynthaseRASAcyltransferaseCatalyzes the esterification of this compound with 4-coumaroyl-CoA to form 4-coumaroyl-4'-hydroxyphenyllactate. nih.govmdpi.com
Cytochrome P450 98A14CYP98A14MonooxygenaseCatalyzes the 3- and 3'-hydroxylation of 4-coumaroyl-4'-hydroxyphenyllactate to produce rosmarinic acid. nih.govresearchgate.net
Hydroxyphenylpyruvate ReductaseHPPRReductaseReduces 4-hydroxyphenylpyruvate to form this compound. nih.govresearchgate.net

Enzymatic Activities and Reaction Mechanisms Associated with 3 4 Hydroxyphenyl Lactate

Characterization of Hydroxyphenylpyruvate Reductase (HPPR) Activity

Hydroxyphenylpyruvate reductase (HPPR) is a pivotal enzyme that catalyzes the formation of 3-(4-hydroxyphenyl)lactate. It belongs to the family of D-isomer-specific 2-hydroxyacid dehydrogenases and is involved in the tyrosine-derived pathway leading to rosmarinic acid and other phenolic compounds. mdpi.commdpi.comnih.gov The enzyme facilitates the reduction of 4-hydroxyphenylpyruvate (pHPP) to this compound. mdpi.com

HPPR exhibits a notable degree of substrate versatility, although it shows a clear preference for 4-hydroxyphenylpyruvate. Studies on HPPR from various plant species have demonstrated its ability to reduce other α-keto acids. For instance, an HPPR from Vitis vinifera was shown to catalyze the NAD(P)H-dependent reduction of 4-hydroxyphenylpyruvate, phenylpyruvate, and pyruvate (B1213749). researchgate.net The enzyme from Coleus blumei also accepts a range of substrates, including 3,4-dihydroxyphenylpyruvate (B1257639) (DHPP), phenylpyruvate (PP), and pyruvate (P). researchgate.net

Table 1: Substrate Specificity of Hydroxyphenylpyruvate Reductase (HPPR) from Vitis vinifera
SubstrateKm Value (mM)
4-Hydroxyphenylpyruvate0.31
Phenylpyruvate0.73
Pyruvate1.02

Data sourced from research on heterologous expression of the Vitis vinifera HPPR open reading frame in Escherichia coli. researchgate.net

Kinetic analyses of HPPR are fundamental to understanding its catalytic efficiency and mechanism. Such studies typically measure initial reaction velocities at varying substrate concentrations to determine key parameters like the Michaelis constant (Km) and maximum velocity (Vmax). ethz.ch For example, the relatively low Km value of 0.31 mM for 4-hydroxyphenylpyruvate in Vitis vinifera HPPR confirms it as the preferred substrate over phenylpyruvate and pyruvate. researchgate.net

Enzyme regulation is critical for controlling metabolic flux. In yeast, the levels of this compound are shown to be in equilibrium with its precursor, 4-hydroxyphenylpyruvate, suggesting that 4-HPL can act as an electron sink. nih.gov This equilibrium, maintained by HPPR, represents a potential regulatory point in the pathway. The activity of enzymes can be regulated through various mechanisms, including allosteric regulation, where the binding of a molecule at one site affects the activity at another, and feedback inhibition, where the product of a pathway inhibits an earlier step. numberanalytics.com While specific allosteric regulators of HPPR are not extensively detailed, the reversible nature of the reaction it catalyzes implies that the relative concentrations of substrates and products (pHPP, 4-HPL, NAD(P)H, and NAD(P)+) are a primary means of regulating this metabolic step. wikipedia.orgnih.gov

Role of Rosmarinic Acid Synthase (RAS) in this compound Conjugation

Rosmarinic acid synthase (RAS) is a central enzyme in the biosynthesis of rosmarinic acid and related compounds, utilizing this compound as a key substrate. RAS belongs to the BAHD family of acyltransferases. mdpi.comresearchgate.net Its primary function is to catalyze the esterification of 4-HPL with an activated hydroxycinnamic acid. nih.govmdpi.com

The biosynthesis of rosmarinic acid involves the coupling of two intermediates derived from separate pathways: 4-coumaroyl-CoA from the phenylpropanoid pathway and this compound from the tyrosine-derived pathway. mdpi.comresearchgate.net Rosmarinic acid synthase catalyzes the transfer of the 4-coumaroyl group from the high-energy thioester, 4-coumaroyl-CoA, to the aliphatic hydroxyl group of this compound. mdpi.comresearchgate.net This condensation reaction forms an ester bond, yielding the intermediate 4-coumaroyl-4'-hydroxyphenyllactic acid (also referred to as 4C-pHPL) and releasing coenzyme A. nih.govmdpi.com This step is considered a committed step in the biosynthesis of rosmarinic acid.

Following the formation of 4-coumaroyl-4'-hydroxyphenyllactic acid by RAS, the subsequent steps involve hydroxylations of the two aromatic rings. These reactions are catalyzed by cytochrome P450-dependent monooxygenases, specifically members of the CYP98A subfamily. researchgate.netnih.govnih.gov These enzymes are responsible for the meta-hydroxylation of p-coumarate derivatives. nih.gov

The interplay between RAS and CYP98A enzymes is crucial and can vary between plant species. In Coleus blumei, a single enzyme, CbCYP98A14, is reported to catalyze the 3- and 3'-hydroxylations on the 4-coumaroyl-4'-hydroxyphenyllactic acid intermediate to produce rosmarinic acid. nih.govmdpi.comnih.gov In contrast, studies in Salvia miltiorrhiza have identified two distinct CYP98A enzymes with preferential activities: SmCYP98A14 preferentially catalyzes the C-3 hydroxylation of the 4-coumaroyl moiety, while SmCYP98A75 preferentially hydroxylates the C-3' position of the 4-hydroxyphenyllactate-derived ring. nih.govnih.gov This demonstrates that the sequence of hydroxylation events is tightly controlled by specific P450 enzymes that act downstream of RAS. nih.gov In some pathways, hydroxylation can even precede the RAS-catalyzed condensation; for example, in Salvia miltiorrhiza, 4-HPL can first be hydroxylated to 3,4-dihydroxyphenyllactate (DHPL), which is then used as a substrate by RAS. mdpi.comresearchgate.net

Involvement of Other Enzyme Systems in this compound Metabolism

Beyond its role as a precursor in rosmarinic acid synthesis, this compound is a metabolite involved in other biological systems, including general tyrosine catabolism and gut microbiome metabolism.

The enzyme (R)-4-hydroxyphenyllactate dehydrogenase (EC 1.1.1.222) catalyzes the reversible oxidation of (R)-3-(4-hydroxyphenyl)lactate to 3-(4-hydroxyphenyl)pyruvate (B1235634) using NAD(P)+ as an acceptor. wikipedia.org This enzyme is integral to tyrosine and phenylalanine catabolism, linking 4-HPL back to its α-keto acid precursor. wikipedia.org

In the human gut microbiome, this compound has been identified as a microbial metabolite. nih.gov Pathway reconstruction has linked its production to several bacterial species, which utilize enzymes such as hydroxyphenylpyruvate reductase (HPPR) for its synthesis from dietary precursors. The presence of 4-HPL in human serum has been correlated with the abundance of specific gut bacteria from the Firmicutes, Bacteroidetes, and Proteobacteria phyla. nih.gov

Furthermore, in yeast (Saccharomyces cerevisiae), this compound participates in the biosynthesis of coenzyme Q precursors. nih.gov It exists in equilibrium with 4-hydroxyphenylpyruvate, which is a requisite early precursor for the synthesis of 4-hydroxybenzoate, a key building block for coenzyme Q. nih.gov This highlights the compound's role as a metabolic intermediate that connects various essential pathways.

Table 2: Summary of Key Enzymes in this compound Metabolism
EnzymeAbbreviationFunctionMetabolic Pathway
Hydroxyphenylpyruvate ReductaseHPPRCatalyzes the NAD(P)H-dependent reduction of 4-hydroxyphenylpyruvate to this compound.Rosmarinic Acid Biosynthesis, Tyrosine Metabolism, Gut Microbiome Metabolism
Rosmarinic Acid SynthaseRASTransfers the 4-coumaroyl group from 4-coumaroyl-CoA to this compound.Rosmarinic Acid Biosynthesis
Cytochrome P450 98ACYP98ACatalyzes meta-hydroxylation of the aromatic rings of RAS products or precursors.Rosmarinic Acid Biosynthesis
(R)-4-hydroxyphenyllactate dehydrogenase-Catalyzes the reversible oxidation of (R)-3-(4-hydroxyphenyl)lactate to 3-(4-hydroxyphenyl)pyruvate.Tyrosine and Phenylalanine Catabolism

Lactate (B86563) Dehydrogenase (LDH) and Related Oxidoreductases

The interconversion between this compound and 3-(4-hydroxyphenyl)pyruvate is a reversible reaction catalyzed by a group of NAD(P)+ dependent oxidoreductases. wikipedia.org This reaction is a key step in the catabolism of tyrosine and phenylalanine. wikipedia.org

Several enzymes are known to catalyze this oxidation-reduction reaction. (R)-4-hydroxyphenyllactate dehydrogenase (EC 1.1.1.222) specifically acts on the (R)-enantiomer of this compound, using either NAD+ or NADP+ as an acceptor to produce 3-(4-hydroxyphenyl)pyruvate. wikipedia.org This enzyme, also known as D-aromatic lactate dehydrogenase, has been identified in organisms like the yeast Candida maltosa and is involved in the breakdown of aromatic amino acids. genome.jpwikipedia.org

Similarly, hydroxyphenylpyruvate reductase (HPPR) (EC 1.1.1.237) catalyzes the reduction of 3-(4-hydroxyphenyl)pyruvate to (R)-3-(4-hydroxyphenyl)lactate. qmul.ac.ukgenome.jp This enzyme is part of the D-isomer-specific 2-hydroxyacid dehydrogenase family and generally shows a preference for NADPH over NADH as the electron donor. qmul.ac.ukgenome.jp HPPR is a key enzyme in the biosynthesis of rosmarinic acid in various plants. qmul.ac.uk

Another related enzyme is the aromatic 2-oxoacid reductase (EC 1.1.1.110), found in anaerobic bacteria such as Clostridium sporogenes. genome.jp This enzyme participates in the fermentation pathways of aromatic amino acids, including tyrosine, by catalyzing the NAD+-dependent oxidation of (R)-3-(4-hydroxyphenyl)lactate to 3-(4-hydroxyphenyl)pyruvate. genome.jp

Table 1: Lactate Dehydrogenase and Related Oxidoreductases Acting on this compound

Enzyme Name EC Number Substrates Products Reaction Type
(R)-4-hydroxyphenyllactate dehydrogenase 1.1.1.222 (R)-3-(4-hydroxyphenyl)lactate, NAD⁺/NADP⁺ 3-(4-hydroxyphenyl)pyruvate, NADH/NADPH, H⁺ Oxidation wikipedia.org
Hydroxyphenylpyruvate reductase (HPPR) 1.1.1.237 3-(4-hydroxyphenyl)pyruvate, NAD(P)H, H⁺ (R)-3-(4-hydroxyphenyl)lactate, NAD(P)⁺ Reduction qmul.ac.ukgenome.jp

Enzymes Catalyzing Conversion to Related Phenolic Compounds

Beyond its role in primary amino acid metabolism, this compound serves as a precursor for the synthesis of more complex phenolic compounds, particularly in plants. mdpi.com This conversion is central to the biosynthesis of rosmarinic acid and other related natural products. semanticscholar.org

In the rosmarinic acid pathway, this compound (derived from tyrosine) is coupled with 4-coumaroyl-CoA (derived from phenylalanine). mdpi.com This esterification is catalyzed by a hydroxycinnamoyl-CoA:hydroxyphenyllactate hydroxycinnamoyl transferase, commonly known as rosmarinic acid synthase (RAS). mdpi.comsemanticscholar.org The reaction forms an ester bond between the carboxyl group of a hydroxycinnamic acid (like 4-coumaric acid) and the hydroxyl group of this compound, yielding an intermediate such as 4-coumaroyl-4'-hydroxyphenyllactate. mdpi.com

Following this esterification, the aromatic rings of the newly formed molecule can be further modified. Cytochrome P450-dependent monooxygenases are responsible for introducing additional hydroxyl groups. mdpi.com For instance, hydroxylation at the 3 and 3' positions of the aromatic rings of 4-coumaroyl-4'-hydroxyphenyllactate is a critical step in forming rosmarinic acid. mdpi.com

Additionally, other hydroxylases can act on related phenolic substrates. For example, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase (4HPA3H) is a two-component enzyme system that hydroxylates the ortho-position of phenolic compounds. nih.govresearchgate.net While its primary substrate is 4-hydroxyphenylacetate, its broad substrate range suggests a potential role in modifying related structures in various biosynthetic pathways. nih.govresearchgate.net

Table 2: Enzymes Converting this compound to Other Phenolic Compounds

Enzyme Name Role/Reaction Resulting Compound Class Pathway
Rosmarinic acid synthase (RAS) Catalyzes ester bond formation between this compound and a hydroxycinnamoyl-CoA (e.g., 4-coumaroyl-CoA). mdpi.comsemanticscholar.org Esterified phenolic acids (e.g., 4-coumaroyl-4'-hydroxyphenyllactate) Rosmarinic Acid Biosynthesis mdpi.com
Cytochrome P450-dependent monooxygenases Catalyze hydroxylation on the aromatic rings of esterified intermediates. mdpi.com Polyhydroxylated phenolic acids (e.g., Rosmarinic acid) Rosmarinic Acid Biosynthesis mdpi.com

Biological Roles and Mechanistic Insights of 3 4 Hydroxyphenyl Lactate in Experimental Models

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) in In Vitro Models

3-(4-Hydroxyphenyl)lactate (HPHL), a metabolite derived from the amino acid tyrosine, has demonstrated notable antioxidant properties by modulating oxidative stress and reactive oxygen species (ROS) in various in vitro experimental settings. nih.govresearchgate.nethmdb.caphenol-explorer.eu It is recognized for its capacity to decrease the generation of ROS, thereby mitigating oxidative stress in conditions such as sepsis. researchgate.netresearchgate.net

Research has indicated that HPHL can decrease the production of ROS within mitochondria. nih.govhmdb.caphenol-explorer.eu This function suggests a role for HPHL as a natural antioxidant. hmdb.caphenol-explorer.euresearchgate.net The compound's ability to attenuate excessive ROS in mitochondria points to its potential protective effects in cellular systems under oxidative stress. researchgate.net

Similar to its effects on mitochondria, HPHL has been shown to reduce ROS production in neutrophils. nih.govhmdb.caphenol-explorer.eu By diminishing the generation of ROS by these immune cells, HPHL can moderate oxidative stress. researchgate.net This activity further underscores its role as a potential natural antioxidant, particularly in inflammatory conditions where neutrophils are significant contributors to ROS levels. researchgate.net

Influence on Cellular Metabolism and Growth in Cell Culture Systems

The accumulation of metabolic byproducts is a critical factor influencing the growth and productivity of cells in culture. HPHL, a byproduct of phenylalanine and tyrosine metabolism, has been identified as one such compound that can impact cellular processes, particularly in Chinese Hamster Ovary (CHO) cell cultures used for producing biotherapeutics. nih.govwiley.com

In fed-batch cultures of CHO cells, HPHL is one of several metabolic byproducts that accumulate in the medium. nih.govwiley.com Studies have shown that this accumulation is associated with growth inhibition. nih.govdtu.dk While modest growth inhibition is observed when HPHL is present alone at concentrations higher than 0.5 or 1 mM, its inhibitory effect is more pronounced when it acts synergistically with other metabolites. wiley.com For instance, a combination of seven metabolites, including HPHL, at concentrations measured in late-stage cultures, resulted in significant growth inhibition. wiley.com

Table 1: Effect of this compound and Other Metabolites on CHO Cell Growth

Metabolite/ConditionConcentrationObserved Effect on CHO Cell GrowthCitation
This compound> 0.5 or 1 mMModest inhibition wiley.com
Combination of 7 metabolites*As measured on Day 7 of HiPDOG cultureSignificant synergistic inhibition wiley.com
4-hydroxyphenylpyruvate≤ 1 mMPotent negative effect wiley.com
Indole (B1671886) 3-carboxylate≤ 1 mMPotent negative effect wiley.com

* The seven metabolites are phenyllactate, 4-hydroxyphenylpyruvate, this compound, isovalerate, formate, indole 3-carboxylate, and indole 3-lactate. wiley.com

Metabolic flux analysis (MFA) helps to quantify the flow of metabolites through various cellular pathways. In CHO cells, a significant portion of the central carbon metabolism is fueled by amino acid catabolism. nih.gov HPHL is specifically a byproduct of phenylalanine and tyrosine catabolism. nih.govwiley.com The accumulation of HPHL and other amino acid-derived byproducts like phenyllactate and indole 3-lactate is a direct consequence of these catabolic pathways. nih.govwiley.com Controlling the levels of precursor amino acids, such as phenylalanine and tyrosine, in the culture medium can lead to significantly lower concentrations of these growth-inhibitory byproducts. wiley.com While amino acid catabolism is essential for replenishing the TCA cycle, especially with glutamine being a main carbon source, the resulting accumulation of byproducts like HPHL can become growth-limiting. nih.govresearchgate.net

Mechanisms of Action in Animal Models

In animal models, HPHL has been investigated for its role in various physiological and pathological processes. Studies in mice have highlighted its connection to gut microbiome activity and its potential effects on liver health. nih.gov For example, 3,4-dihydroxyphenyl lactic acid, a related compound, has been shown to prevent alcoholic liver injury in mice by mitigating oxidative stress and lipid accumulation through the modulation of the EGFR/PPAR-α signaling axis. researchgate.netbiorxiv.org This suggests a "gut-liver" axis mechanism where microbial metabolites can influence host organ function. researchgate.net Furthermore, in a mouse model of alcohol-induced liver disease, urinary levels of indole-3-lactic acid and phenyllactic acid were identified as conserved biomarkers, with their excretion patterns changing in response to chronic alcohol exposure. nih.gov Although direct mechanistic studies on HPHL in animal models are still emerging, these findings point towards its involvement in metabolic regulation and protection against oxidative stress-related organ damage. nih.govresearchgate.net

Gut-Liver Axis Interactions and Hepatic Metabolism in Murine Models

The gut-liver axis represents a crucial bidirectional relationship, with the gut microbiota and their metabolites significantly influencing liver health and disease. This compound (4-HPLA), a metabolite produced from the dietary amino acid tyrosine by gut bacteria, has emerged as a key player in these interactions. rupahealth.com Studies in murine models have begun to unravel the complex role of 4-HPLA in hepatic metabolism.

In mouse models of alcoholic liver disease (ALD), 4-HPLA has demonstrated protective effects. biorxiv.orgbiorxiv.org Research has shown that the fermentation liquid of Lactiplantibacillus plantarum, rich in 4-HPLA, can significantly reduce mortality and attenuate liver cell damage in mice with both acute and chronic alcohol intoxication. biorxiv.orgbiorxiv.org The protective mechanism involves the restoration of alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH) activities, enzymes crucial for alcohol detoxification. biorxiv.orgbiorxiv.org Furthermore, 4-HPLA has been identified as a potent antioxidant, mitigating alcohol-induced oxidative stress by enhancing the activities of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) and reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation. biorxiv.orgbiorxiv.org Mechanistically, 4-HPLA is suggested to alleviate hepatic injury by modulating the EGFR/PPAR-α signaling axis, which helps to counteract oxidative stress and disorders in lipid metabolism. biorxiv.org

Conversely, other studies have associated elevated levels of 4-HPLA with the severity of metabolic-associated fatty liver disease (MAFLD). In human cohorts, higher circulating levels of 4-HPLA were correlated with increased liver fibrosis severity. nih.govnih.gov This gut microbiota-derived metabolite is linked to alterations in aromatic amino acid metabolism observed in patients with varying degrees of steatosis. nih.gov Animal models of hepatic steatosis have shown that gut-derived products, including those from aromatic amino acid metabolism, can contribute to insulin (B600854) resistance and liver inflammation. mdpi.com The translocation of bacterial components and metabolites from the gut to the liver can trigger inflammatory cascades through pathways like the Toll-like receptor 4 (TLR4)/nuclear factor kappa B (NF-κB) signaling pathway. nih.govmdpi.com

Table 1: Effects of this compound on Hepatic Metabolism in Murine Models

Model Key Findings Proposed Mechanism References
Alcoholic Liver Disease (acute & chronic) Reduced mortality, attenuated hepatocyte damage. Restoration of ADH and ALDH activities, antioxidant effects (increased SOD, GSH-Px; decreased MDA), modulation of EGFR/PPAR-α signaling. biorxiv.orgbiorxiv.org
Metabolic-Associated Fatty Liver Disease Associated with increased severity of liver fibrosis. Altered aromatic amino acid metabolism, potential contribution to insulin resistance and inflammation via gut-liver axis. nih.govnih.govmdpi.com

Impact on Lipid Absorption and Fatty Acid Oxidation in Murine Obesity Models

In the context of obesity, 4-HPLA has been shown to influence lipid metabolism, particularly absorption and oxidation. In a mouse model of refeeding-induced obesity, oral administration of 4-HPLA, in combination with other bacterial metabolites, led to increased lipid absorption in the intestine and white adipose tissue. caymanchem.combiomol.comszabo-scandic.com Concurrently, a decrease in fatty acid oxidation was observed in these mice. caymanchem.combiomol.comszabo-scandic.com This suggests that under certain conditions, 4-HPLA can contribute to fat accumulation.

In contrast, other studies highlight a more complex role for metabolites in obesity. For instance, inhibition of HIF prolyl 4-hydroxylase-2, which can be influenced by metabolic shifts, has been shown to improve glucose and lipid metabolism and protect against obesity and metabolic dysfunction in mice. nih.gov These mice exhibited less adipose tissue, improved glucose tolerance, and reduced hepatic steatosis. nih.gov Furthermore, studies on other metabolites like astragaloside (B48827) IV in obese mice have shown improvements in lipid metabolism through the alleviation of leptin resistance and regulation of thermogenic networks. nih.gov Similarly, emodin (B1671224) has been found to improve glucose and lipid metabolism disorders in obese mice by activating brown adipose tissue and promoting the browning of white adipose tissue. frontiersin.org While not directly focused on 4-HPLA, these studies underscore the intricate network of metabolic regulation in obesity where various compounds can exert significant effects.

Table 2: Impact of this compound on Lipid Metabolism in Murine Obesity Models

Model Key Findings References
Refeeding-induced obesity Increased intestinal and white adipose tissue lipid absorption. caymanchem.combiomol.comszabo-scandic.com
Refeeding-induced obesity Decreased fatty acid oxidation. caymanchem.combiomol.comszabo-scandic.com

Association with Metabolic Alterations in In Vitro and Animal Disease Models

Tyrosine Metabolism Disorders (e.g., Phenylketonuria, Tyrosinemia) in Model Organisms

This compound is a key metabolite in the tyrosine degradation pathway. colab.wsfrontiersin.org Inborn errors of metabolism that affect this pathway, such as phenylketonuria (PKU) and tyrosinemia, are characterized by the accumulation of specific metabolites, including 4-HPLA. healthmatters.io

In tyrosinemia, a genetic disorder caused by a deficiency in enzymes involved in tyrosine breakdown, elevated levels of tyrosine and its byproducts, such as 4-HPLA, are observed in tissues and organs. healthmatters.ionih.govorpha.net Animal models of tyrosinemia, including mice with mutations in the fumarylacetoacetate hydrolase (Fah) gene, have been instrumental in understanding the pathophysiology of this disease. nih.gov These models exhibit features of the human disease, including liver damage, and are used to study the mechanisms of tissue injury and to test potential therapies. nih.gov The accumulation of metabolites like succinylacetone and succinylacetoacetate is a hallmark of tyrosinemia type I, leading to liver failure and renal tubular dysfunction. nih.gov

Similarly, in PKU, a disorder caused by a deficiency in the enzyme phenylalanine hydroxylase, the inability to properly metabolize phenylalanine leads to its accumulation and the production of alternative metabolites, including 4-HPLA. healthmatters.io

A murine model of alkaptonuria, another disorder of tyrosine metabolism, treated with nitisinone (B1678953) (an inhibitor of 4-hydroxyphenylpyruvate dioxygenase), showed increased abundance of L-tyrosine and its metabolites, including 3-(4-hydroxyphenyl)lactic acid, in the cerebrospinal fluid. researchgate.net This highlights the direct link between enzymatic disruptions in the tyrosine pathway and the accumulation of 4-HPLA.

Table 3: this compound in Models of Tyrosine Metabolism Disorders

Disorder Model Organism/System Key Finding References
Tyrosinemia Murine models (e.g., Fah gene mutations) Elevated levels of 4-HPLA and other tyrosine metabolites, contributing to understanding of liver and kidney injury. healthmatters.ionih.govorpha.net
Phenylketonuria - Elevated levels of 4-HPLA due to altered phenylalanine metabolism. healthmatters.io
Alkaptonuria (treated with nitisinone) Murine model Increased abundance of 4-HPLA in cerebrospinal fluid. researchgate.net

Neuroinflammation and Metabolic Shifts in Experimental Encephalomyelitis Models

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS). nih.govnih.govcynbiose.com Metabolomic studies in EAE models and MS patients have revealed significant alterations in metabolic pathways, including those involving aromatic amino acids like tyrosine.

In a relapsing-remitting EAE model in SJL mice, global metabolomics analysis of plasma showed a significant decrease in the levels of this compound. nih.gov This finding is consistent with studies in humans with MS, where reduced levels of 4-HPLA and other aromatic amino acid metabolites have been observed. researchgate.netmedrxiv.org Specifically, reduced levels of this compound were significantly associated with higher disability scores in MS patients. medrxiv.org

The altered ratio of oxidative to reductive metabolites of tyrosine (p-cresol glucuronide/3-(4-hydroxyphenyl)lactate) has also been linked to disability in MS, suggesting a metabolic shift. researchgate.netnih.gov The mechanisms underlying these changes are thought to involve the gut microbiome, which is a primary source of these metabolites. Dysregulation of the gut microbiome and its metabolic output may contribute to the neuroinflammation seen in MS and EAE. researchgate.net

While the direct role of 4-HPLA in the pathogenesis of EAE is still under investigation, the consistent observation of its reduced levels in both animal models and human MS patients suggests its potential involvement in the disease process, possibly through modulation of the immune response or neuronal function. The use of various therapeutic agents in EAE models, such as glucosamine (B1671600) and 4-ethylguaiacol, has been shown to ameliorate disease severity by modulating immune responses, including Th1/Th17 differentiation and cytokine production, further highlighting the link between metabolism and neuroinflammation. nih.govdirect-ms.org

Table 4: this compound in Experimental Encephalomyelitis (EAE) Models

EAE Model Key Finding Implication References
Relapsing-remitting EAE (SJL mice) Significantly decreased plasma levels of this compound. Suggests a link between altered tyrosine metabolism and the pathophysiology of EAE/MS. nih.gov
General EAE/MS studies Reduced levels of 4-HPLA associated with higher disability. Altered ratio of oxidative to reductive tyrosine metabolites. Points to a systemic metabolic shift that may influence disease progression. researchgate.netmedrxiv.orgnih.gov

Advanced Analytical Methodologies for 3 4 Hydroxyphenyl Lactate in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of HPLA in complex biological samples like serum and urine. This powerful technique offers high sensitivity and specificity, allowing for the reliable measurement of even low concentrations of the metabolite.

Optimization of Sample Preparation Techniques (e.g., Protein Precipitation)

Effective sample preparation is a critical first step to ensure accurate LC-MS/MS analysis by removing interfering substances from the biological matrix. For HPLA analysis in serum or plasma, protein precipitation is a commonly employed and effective technique. nih.govbiotage.com

One validated method involves the precipitation of serum proteins using cooled methanol (B129727). nih.gov In this procedure, a small volume of serum is mixed with a larger volume of cold methanol, which causes the proteins to denature and precipitate out of the solution. nih.gov After centrifugation to pellet the precipitated proteins, the resulting supernatant, which contains HPLA and other small molecules, can be directly analyzed by UPLC-MS/MS. nih.gov This method has been shown to yield high recovery rates (approaching 100%) and minimal matrix effects, which are crucial for accurate quantification. nih.govresearchgate.net The absence of significant matrix effects allows for the use of a simpler blank matrix, such as deionized water, for calibration. nih.gov

Other protein precipitation agents include trichloroacetic acid (TCA) and acetone. biotage.comsigmaaldrich.com Acetonitrile (B52724) is also a highly effective solvent for precipitating proteins and is often used in a 3:1 ratio with the plasma sample. biotage.com While liquid-liquid extraction has also been explored, it has generally shown less satisfactory results in terms of analyte recovery and matrix effects for HPLA and related metabolites compared to protein precipitation. nih.gov

Table 1: Comparison of Sample Preparation Techniques for HPLA Analysis

TechniqueAdvantagesDisadvantagesTypical RecoveryReference
Protein Precipitation (Methanol) High recovery, minimal matrix effects, simple procedure.May not remove all interfering substances.~100% nih.govresearchgate.net
Protein Precipitation (Acetonitrile) High efficiency, suitable for high-throughput automation.Potential for some analytes to be less soluble.Not specified biotage.com
Liquid-Liquid Extraction Can provide a cleaner extract in some cases.Unsatisfactory recoveries and matrix effects for HPLA.Not specified nih.gov

Chromatographic Separation Parameters (e.g., HILIC)

The separation of HPLA from other components in the sample extract is achieved through liquid chromatography. Given that HPLA is a polar molecule, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be utilized. nih.gov

A common approach involves reversed-phase chromatography using a C18 column. nih.govwiley.com For instance, one validated method uses a YMC-Triart C18 column with a gradient elution program. The mobile phases consist of 0.2% acetic acid in water (A) and 0.2% acetic acid in acetonitrile (B). nih.gov This setup allows for symmetrical peak shapes and reproducible retention times. nih.gov Another method employed an Atlantis dC18 column with a mobile phase of methanol and 0.1% formic acid for the separation of HPLA and other related metabolites. wiley.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating polar metabolites like HPLA. A suggested HILIC method utilizes a BEH HILIC column with a mobile phase of 10 mM ammonium (B1175870) acetate (B1210297) (pH 6.8) in water (A) and acetonitrile (B). HILIC is particularly advantageous for retaining and separating very polar compounds that may have little or no retention on traditional reversed-phase columns. nih.govmdpi.com

Table 2: Exemplary Chromatographic Conditions for HPLA Separation

ParameterReversed-Phase MethodHILIC MethodReference
Column YMC-Triart C18 (50 mm × 2.0 mm, 1.9 µm)BEH HILIC (2.1 × 100 mm, 1.7 µm) nih.gov
Mobile Phase A 0.2% acetic acid in water10 mM ammonium acetate (pH 6.8) in water nih.gov
Mobile Phase B 0.2% acetic acid in acetonitrileAcetonitrile nih.gov
Flow Rate 0.4 mL/minNot specified nih.gov
Column Temperature 40 °CNot specified nih.gov

Tandem Mass Spectrometry Detection and Validation

Following chromatographic separation, HPLA is detected and quantified by tandem mass spectrometry (MS/MS). This is typically performed using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. For phenyl-containing analytes like HPLA, the negative ion mode ([M-H]⁻) is often preferred. nih.gov

The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. wiley.com In MRM, a specific precursor ion for HPLA is selected in the first mass analyzer, fragmented in a collision cell, and then a specific product ion is monitored in the second mass analyzer. wiley.com This process significantly reduces background noise and interferences.

Method validation is a critical aspect to ensure the reliability of the analytical results. This involves assessing parameters such as linearity, sensitivity (Lower Limit of Quantitation, LLOQ), accuracy, precision, recovery, and stability. nih.govwiley.com For HPLA, validated methods have demonstrated LLOQs in the range of 0.02 to 0.25 μmol/L in human serum. nih.govresearchgate.net Intra- and inter-assay accuracy for HPLA has been reported to be between 96.6% and 110.5%, with precision (coefficient of variation) being less than 10%. wiley.comresearchgate.net Stability studies have shown that HPLA is stable through several freeze-thaw cycles. wiley.com

Table 3: Validation Parameters for a UPLC-MS/MS Method for HPLA

ParameterResultReference
Lower Limit of Quantitation (LLOQ) 0.02 to 0.25 μmol/L nih.govresearchgate.net
Intra- and Inter-assay Accuracy 96.6% to 110.5% wiley.comresearchgate.net
Intra- and Inter-assay Precision (CV%) <10% wiley.comresearchgate.net
Recovery (Protein Precipitation) ~100% nih.gov
Freeze-Thaw Stability Average recovery of 98.1 ± 3.4% in serum wiley.com

Development of Electrochemical and Amperometric Sensors for Detection

While LC-MS/MS is a powerful tool, there is growing interest in developing simpler, more rapid, and cost-effective methods for HPLA detection, such as electrochemical and amperometric sensors. researchgate.netnih.gov These sensors offer the potential for point-of-care testing and real-time monitoring.

Application of Molecularly Imprinted Polymers (MIPs) for Selective Sensing

A promising approach in the development of selective sensors for HPLA involves the use of Molecularly Imprinted Polymers (MIPs). researchgate.netresearchgate.net MIPs are synthetic polymers with custom-made binding sites that are complementary in shape, size, and functional groups to a template molecule, in this case, HPLA. acs.orgmdpi.com This "molecular imprinting" process creates a polymer with high selectivity for the target analyte. mdpi.com

For HPLA sensor development, MIPs have been synthesized using a non-covalent imprinting method. researchgate.netresearchgate.net In one study, a copolymer of 1,2,4,5-benzoltetracarboxylic acid and 4,4'-diaminodiphenyloxide was used to create the MIP. researchgate.netresearchgate.net The template (HPLA) is mixed with functional monomers, and after polymerization, the template is removed, leaving behind specific recognition sites. acs.org These MIPs can then be integrated into a sensor platform.

Sensor Design and Performance Characterization in Model Solutions

Amperometric sensors modified with HPLA-imprinted MIPs have been developed and tested in model aqueous solutions. researchgate.netresearchgate.net The sensor works by measuring the change in electric current that results from the binding of HPLA to the MIP on the electrode surface.

The performance of these sensors is characterized by their detection range, detection limit, and selectivity. researchgate.net A developed MIP-based amperometric sensor for HPLA demonstrated a wide determination range of 0.0002 to 0.2 mg/dm³. researchgate.netresearchgate.net The experimentally determined detection limit was as low as 4.5 x 10⁻⁵ mg/dm³. researchgate.netresearchgate.net High selectivity towards HPLA was also confirmed, demonstrating the effectiveness of the molecular imprinting process. researchgate.netresearchgate.net These findings highlight the fundamental possibility of determining HPLA using MIP-based amperometric sensors, paving the way for future development of these sensing technologies for clinical and research applications. researchgate.net

Table 4: Performance Characteristics of an MIP-Based Amperometric Sensor for HPLA

ParameterPerformanceReference
Principle Amperometric detection with a Molecularly Imprinted Polymer researchgate.netresearchgate.net
Determination Range 0.0002 - 0.2 mg/dm³ researchgate.netresearchgate.net
Detection Limit 4.5 x 10⁻⁵ mg/dm³ researchgate.netresearchgate.net
Selectivity High selectivity for HPLA confirmed researchgate.netresearchgate.net

Integration with Metabolomics Platforms for Comprehensive Profiling

The analysis of 3-(4-Hydroxyphenyl)lactate (HPHL) is significantly enhanced when integrated into broader metabolomics platforms. This approach allows for a comprehensive understanding of its physiological and pathological roles by contextualizing its fluctuations within the larger metabolic network. By combining HPHL measurements with other metabolic and biological data, researchers can move beyond simple quantification to explore complex interactions and pathway dynamics.

Multi-omic Data Analysis and Pathway Reconstruction

The integration of metabolomics data, including HPHL levels, with other "omic" datasets such as genomics, transcriptomics, and metagenomics, is a powerful strategy for elucidating its biological significance. This multi-omic approach enables the reconstruction of metabolic pathways and provides insights into how HPHL is involved in complex biological processes and disease states.

In the context of nonalcoholic fatty liver disease (NAFLD), multi-omic analysis has linked serum levels of HPHL to both the gut microbiome and host genetics. nih.govwiley.com A study integrating untargeted metabolome profiling with genetic data in a twin and family cohort identified a significant shared gene-effect between HPHL and both hepatic steatosis and fibrosis. nih.govwiley.com Pathway reconstruction analysis further connected HPHL to several gut microbiome species, primarily from the Firmicutes, Bacteroidetes, and Proteobacteria phyla. wiley.comnih.gov This suggests a complex interplay where gut microbial metabolism produces HPHL, which in turn shares genetic determination with the progression of liver disease. nih.gov

Research in multiple sclerosis (MS) has also benefited from a multi-omic approach. In a study involving 756 individuals, metabolomic profiling was integrated with clinical data and single-cell RNA sequencing. medrxiv.orgmedrxiv.org The results showed that reduced levels of HPHL and other aromatic amino acid (AAA) metabolites were significantly associated with higher disability scores in MS patients. medrxiv.org The analysis of single-cell RNA sequencing data pointed to altered AAA metabolism in monocyte cell populations, highlighting a potential mechanistic link between immune cell metabolism, HPHL levels, and disease severity. medrxiv.orgmedrxiv.org

In critical illness research, integrated clinico-metabolomic models have been developed to improve the prediction of mortality in sepsis. nih.gov By combining clinical data with metabolomic and proteomic profiles, studies have identified HPHL as one of several key metabolites whose levels differ significantly between sepsis survivors and non-survivors. nih.govceemjournal.org These integrated analyses revealed that the metabolic profiles of non-survivors, including changes in HPHL, were associated with disturbances in fatty acid transport, β-oxidation, and gluconeogenesis. nih.gov

The table below summarizes key findings from studies employing multi-omic analysis for HPHL.

Research AreaIntegrated Data TypesKey Findings Related to this compound
Nonalcoholic Fatty Liver Disease (NAFLD) Metabolomics, Genomics, MetagenomicsHPHL levels are associated with liver fibrosis and share a genetic effect with hepatic steatosis. nih.govwiley.com Pathway reconstruction linked HPHL to specific gut microbiome species. nih.gov
Multiple Sclerosis (MS) Metabolomics, Clinical Data, Single-Cell RNA-SeqReduced levels of HPHL are significantly associated with higher disability scores (EDSS). medrxiv.org Altered aromatic amino acid metabolism was observed in immune cells. medrxiv.orgmedrxiv.org
Sepsis Metabolomics, Proteomics, Clinical DataHPHL was identified as part of a multi-metabolite model that, combined with clinical features, predicts patient mortality. nih.gov Its levels differ markedly between survivors and non-survivors. ceemjournal.org
Oral Health (Dental Caries) Metabolomics, MetagenomicsHPHL showed strong correlations with various microbial species in individuals with Early Childhood Caries (ECC), suggesting it plays a role in the disease-specific oral biofilm's metabolic network. mdpi.com

Quantitative Metabolomic Approaches in Cell and Animal Studies

Quantitative metabolomics provides precise measurements of HPHL concentrations in various biological systems, from cell cultures to animal models and human epidemiological studies. These targeted or untargeted analyses are crucial for understanding the metabolic dynamics of HPHL under specific conditions.

In cell culture studies, quantitative metabolomics has been used to monitor the cellular environment during the production of biotherapeutics. In Chinese Hamster Ovary (CHO) cell cultures, HPHL, a metabolic byproduct of phenylalanine and tyrosine, has been observed to accumulate in the culture medium. nih.gov This accumulation, along with other waste products, can contribute to the inhibition of cell growth, demonstrating the importance of monitoring HPHL levels for process optimization in biotechnology. nih.gov Another study using murine bone marrow-derived dendritic cells (BMDCs) showed that infection with Toxoplasma gondii led to metabolic reprogramming. frontiersin.org This included increased lactate (B86563) dehydrogenase (LDH) activity, which correlated with a rise in HPHL, indicating a shift towards aerobic glycolysis (the Warburg effect) and alterations in aromatic amino acid catabolism upon infection. frontiersin.org

Animal and human studies have extensively used quantitative metabolomics to associate HPHL levels with various diseases. In a study on paraquat (B189505) poisoning, the relative intensity of HPHL was significantly increased in patients on the first day of hospital admission and remained elevated for nearly two weeks. researchgate.net This suggests HPHL is involved in the response to oxidative stress induced by the toxin. researchgate.net Epidemiological studies have also identified HPHL as a relevant biomarker. In a study on diabetes, HPHL, a breakdown product of phenylalanine, was associated with decreased insulin (B600854) secretion. mdpi.com Furthermore, large-scale population studies have linked circulating HPHL levels to pulmonary function and Chronic Obstructive Pulmonary Disease (COPD), where it was one of the top metabolites associated with the condition. mdpi.com

The table below details findings from quantitative metabolomic studies of HPHL in different models.

Study ModelResearch ContextKey Quantitative Findings for this compound
Chinese Hamster Ovary (CHO) Cells Biotherapeutic ProductionAccumulates in culture media as a byproduct of phenylalanine and tyrosine metabolism, contributing to growth inhibition. nih.gov
Murine Dendritic Cells Immunology (Toxoplasma gondii infection)Increased levels observed following infection, correlating with increased LDH activity and metabolic reprogramming (Warburg effect). frontiersin.org
Human Cohort Toxicology (Paraquat Poisoning)Levels were significantly elevated in poisoned patients upon hospital admission and remained high for an extended period. researchgate.net
Human Epidemiological Study Diabetes (METSIM study)Found to be associated with decreased insulin secretion. mdpi.com
Human Epidemiological Study Pulmonary DiseaseIdentified as a significant metabolite associated with lung function (FEV1/FVC) and COPD. mdpi.com
Human Cohort SepsisUsed in a targeted, quantitative assay as part of a multi-metabolite panel to validate a predictive model for patient death. nih.gov

Biotechnological Production and Synthetic Biology Approaches for 3 4 Hydroxyphenyl Lactate

Metabolic Engineering of Microorganisms for Enhanced Production

Metabolic engineering involves the targeted modification of cellular genetic and regulatory processes to enhance the production of a desired compound. Microorganisms such as Escherichia coli and various lactic acid bacteria have been engineered to serve as efficient cell factories for HPLA synthesis.

Genetic Modifications in Escherichia coli for Aromatic Compound Synthesis

Escherichia coli is a versatile host for producing aromatic compounds due to its well-characterized genetics and the availability of advanced genetic tools. nih.govnih.govmdpi.com The synthesis of HPLA in E. coli typically starts from the central carbon metabolism, leading to the shikimate pathway, which produces the aromatic amino acid precursor, chorismate. Further engineering focuses on channeling metabolic flux towards L-tyrosine, the direct amino acid precursor for HPLA.

Key genetic engineering strategies include:

Overexpression of Pathway Genes: Increasing the expression of key enzymes in the L-tyrosine biosynthesis pathway, such as feedback-resistant versions of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (aroG fbr) and chorismate mutase/prephenate dehydrogenase (tyrA fbr), is crucial for enhancing the precursor supply. researchgate.net

Deletion of Competing Pathways: Knocking out genes that divert intermediates away from the desired pathway can increase the yield. For instance, deleting genes involved in the degradation of L-tyrosine or its conversion to other products helps to accumulate the precursor.

Introduction of Heterologous Enzymes: To convert L-tyrosine to HPLA, a synthetic pathway is introduced. This typically involves a two-step conversion: first, L-tyrosine is converted to 4-hydroxyphenylpyruvic acid (HPPA) by an aminotransferase or a deaminase. Second, HPPA is reduced to HPLA by a dehydrogenase. For example, the lactate (B86563) dehydrogenase gene (ldhA) from Cupriavidus necator has been successfully introduced into tyrosine-overproducing E. coli strains to facilitate the production of HPLA. ebi.ac.ukebi.ac.uk

Table 1: Genetic Modifications in E. coli for 3-(4-Hydroxyphenyl)lactate Production

Genetic Modification TargetGene(s) InvolvedPurpose
Increase Precursor Supply aroG fbr, tyrA fbrOverexpress feedback-resistant enzymes to boost L-tyrosine synthesis.
Block Competing Pathways tyrB, aspCDelete transaminases that consume L-tyrosine for other reactions.
Introduce HPLA Pathway ldhA (from C. necator)Introduce a lactate dehydrogenase to convert the precursor HPPA to HPLA. ebi.ac.ukebi.ac.uk

Engineering Lactobacillus and other Bacteria for Fermentative Production

Lactic acid bacteria (LAB), particularly species of Lactobacillus, are known natural producers of HPLA. researchgate.net They can synthesize this compound from L-tyrosine present in the fermentation medium. nih.gov The native pathway in bacteria like Pediococcus acidilactici involves the deamination of tyrosine to HPPA by an aminotransferase, followed by the reduction of HPPA to HPLA by a lactate dehydrogenase. researchgate.net

While these organisms produce HPLA naturally, their yields can be enhanced through several strategies:

Precursor Supplementation: A straightforward method to boost production is to supplement the fermentation medium with precursors. The addition of L-tyrosine or HPPA has been shown to significantly increase HPLA yields in Lactobacillus sp. SK007. researchgate.netnih.gov Fermentation of Lactobacillus sp. SK007 in MRS broth yielded 75 µg/mL of HPLA; this was increased to 1.26 mg/mL when HPPA was used as a substrate. nih.gov

Strain Selection and Optimization: Screening for high-producing natural strains and optimizing fermentation conditions (e.g., pH, temperature, medium composition) are common initial steps. For instance, Pediococcus acidilactici DSM 20284 has been identified as a producer of HPLA. ebi.ac.uk

Genetic Engineering: Although less common than in E. coli, genetic engineering of LAB is a promising approach. This can involve overexpressing the native aminotransferase and dehydrogenase enzymes or introducing more efficient heterologous enzymes to improve the conversion rate of tyrosine to HPLA. semanticscholar.orgnih.gov

Table 2: HPLA Production by Lactobacillus sp. SK007 under Different Conditions

Fermentation ConditionPrecursor AddedFinal HPLA ConcentrationReference
MRS Broth None75 µg/mL nih.gov
MRS Broth L-TyrosineIncreased Yield researchgate.netnih.gov
MRS Broth 4-Hydroxyphenylpyruvic acid (HPPA)1.26 mg/mL researchgate.netnih.gov

Enzymatic Synthesis Strategies in In Vitro Bioreactors

In vitro enzymatic synthesis offers a cell-free approach to produce HPLA. This method provides several advantages over whole-cell fermentation, including higher reaction rates, easier product purification, and the absence of competing metabolic pathways.

Use of Isolated Enzymes for Stereoselective Synthesis

The synthesis of chiral compounds like HPLA often requires high stereoselectivity, as different enantiomers can have distinct biological activities. Isolated enzymes are ideal for this purpose due to their inherent ability to catalyze reactions with high specificity. mdpi-res.commdpi.comresearchgate.net

The enzymatic production of a specific stereoisomer of HPLA, such as (R)-HPLA or (S)-HPLA, can be achieved by reducing HPPA with a stereoselective hydroxy acid dehydrogenase or reductase. mdpi.com By selecting an enzyme that produces the desired enantiomer, a highly pure product can be obtained. For example, alcohol dehydrogenases (ADHs) have been widely used for the stereoselective bioreduction of keto acids to chiral hydroxy acids. researchgate.net This approach avoids the formation of racemic mixtures that often result from chemical synthesis and require costly resolution steps.

Biocatalytic Cascades for Precursor Conversion

Biocatalytic cascades involve the use of multiple enzymes in a single reactor to perform a series of sequential reactions. rsc.orgillinois.edu This "one-pot" synthesis approach is highly efficient as it minimizes the need for intermediate purification steps, reduces waste, and can overcome thermodynamic limitations. nih.gov

For HPLA production, a biocatalytic cascade could be designed to convert a simple precursor like L-tyrosine directly to HPLA. A similar system has been developed for Danshensu [3-(3,4-dihydroxyphenyl) lactic acid], a structurally related compound. nih.gov This bienzymatic system uses a phenylalanine dehydrogenase and a hydroxyphenylpyruvate reductase. The first enzyme converts the amino acid precursor to the corresponding keto acid (HPPA in the case of HPLA synthesis), while the second enzyme reduces the keto acid to the final product. A key feature of such cascades is the integration of a cofactor regeneration system (e.g., for NADH/NADPH), which makes the process self-sufficient and economically viable. nih.gov

Table 3: Potential Biocatalytic Cascade for (R)-3-(4-Hydroxyphenyl)lactate Synthesis

Reaction StepSubstrateEnzymeProduct
1. Deamination L-TyrosineL-amino acid deaminase4-Hydroxyphenylpyruvic acid (HPPA)
2. Reduction 4-Hydroxyphenylpyruvic acid (HPPA)(R)-selective dehydrogenase(R)-3-(4-Hydroxyphenyl)lactate
3. Cofactor Regeneration NAD⁺Formate Dehydrogenase (FDH)NADH

Plant Cell Culture and Elicitation for this compound Accumulation

Plant cell cultures are an alternative platform for producing valuable plant-derived secondary metabolites. nih.govopenagrar.de This technology, often referred to as the "Plant Cell Factory" concept, offers a sustainable and controllable production system, independent of geographical and climatic constraints. nih.gov

The production of secondary metabolites in plant cell cultures is often low but can be significantly enhanced through a strategy known as elicitation. nih.govirispublishers.com Elicitation involves the addition of specific compounds (elicitors) to the culture medium, which trigger defense responses in the plant cells, leading to an increased synthesis and accumulation of secondary metabolites. researchgate.net

Elicitors can be classified as:

Biotic: Substances of biological origin, such as polysaccharides from fungal cell walls (chitin, chitosan) or signaling molecules like coronatine. nih.gov

Abiotic: Substances of non-biological origin, including metal ions, salts, or physical factors like UV radiation. irispublishers.com Plant hormones like methyl jasmonate and salicylic (B10762653) acid are also potent elicitors. researchgate.net

While the production of HPLA in plant cell cultures is not extensively documented, it is a known plant metabolite. Therefore, establishing cell cultures from HPLA-producing plant species and applying elicitation strategies could be a viable approach to stimulate its accumulation. For example, untargeted metabolomics analysis of elicited Taxus baccata cell cultures revealed increased production of various phenolic compounds, including phenolic acids, flavonoids, and lignans, demonstrating the effectiveness of this strategy for enhancing the phenylpropanoid pathway. mdpi.com

Table 4: Common Elicitors and Their Potential Application in Plant Cell Cultures

Elicitor TypeExampleGeneral Effect on Plant Cells
Biotic Chitosan, Yeast ExtractStimulates defense pathways and secondary metabolite synthesis. nih.gov
Hormonal Methyl Jasmonate, Salicylic AcidAct as signaling molecules to induce the expression of biosynthetic genes. nih.govresearchgate.net
Abiotic Silver Nitrate (AgNO₃), Vanadyl Sulphate (VOSO₄)Induce oxidative stress, leading to the production of antioxidant compounds. nih.gov
Novel Coronatine, CyclodextrinsHighly effective inducers of specialized metabolite production. nih.gov

In Vitro Callus and Hairy Root Cultures as Production Models

In Vitro Callus Cultures

Callus cultures, which are masses of undifferentiated plant cells, have been widely explored for the production of secondary metabolites. These cultures are initiated from explants (small pieces of plant tissue) on a nutrient medium containing plant growth regulators, such as auxins and cytokinins. The primary advantage of callus culture is the potential for high proliferation rates and the production of compounds in a controlled environment.

Several studies have demonstrated the capability of callus cultures to produce significant quantities of rosmarinic acid, and by extension, to process this compound. For instance, callus cultures of Salvia fruticosa have been shown to yield up to 2.12 mg of rosmarinic acid per 100 mg of dry weight. academicjournals.org Similarly, transformed callus cultures of Coleus blumei have achieved a rosmarinic acid accumulation of up to 11% of the dry tissue mass. researchgate.netnih.gov In a study on Satureja khuzistanica, calli maintained on specific media formulations produced rosmarinic acid at a remarkable 7.5% of their dry weight. nih.gov These examples underscore the potential of callus cultures as effective platforms for the biosynthesis of compounds derived from this compound.

Hairy Root Cultures

Hairy root cultures are established by infecting plant tissues with the soil bacterium Rhizobium rhizogenes (formerly Agrobacterium rhizogenes). This bacterium transfers a part of its DNA (the T-DNA from the Ri plasmid) into the plant genome, leading to the development of fast-growing, highly branched roots at the site of infection. These "hairy roots" are genetically stable and can be cultivated in hormone-free media, offering several advantages over callus and cell suspension cultures, including higher and more stable production of secondary metabolites. horizonepublishing.com

Hairy root cultures have proven to be particularly efficient for producing compounds derived from the phenylpropanoid and tyrosine pathways, which converge to form rosmarinic acid from its precursors, including this compound. For example, hairy root cultures of Perovskia atriplicifolia have been optimized to produce up to 40 mg of rosmarinic acid per gram of dry weight, a significant increase compared to the parent plant. mdpi.comnih.gov In Salvia apiana, adventitious and hairy root cultures have yielded up to 44.5 mg/g and 39.6 mg/g dry weight of rosmarinic acid, respectively. mdpi.com Furthermore, hairy root cultures of Nepeta cataria have been shown to produce 13.6 mg of rosmarinic acid per gram of dry weight. elsevierpure.com These findings highlight the robustness of hairy root systems for the efficient synthesis of complex secondary metabolites originating from this compound.

Production of Rosmarinic Acid (a downstream product of this compound) in Various In Vitro Culture Systems

Plant SpeciesCulture TypeKey FindingsRosmarinic Acid Yield
Coleus blumeiTransformed Callus CultureMaintained for several years without plant growth regulators, showing stable growth and production. researchgate.netnih.govUp to 11% of dry tissue mass researchgate.netnih.gov
Satureja khuzistanicaCallus CultureCalli induced on specific media compositions showed high production rates in the absence of light. nih.gov7.5% of dry weight nih.gov
Salvia fruticosaCallus CultureMaximum callus growth and rosmarinic acid yield were achieved after a five-week culture period. academicjournals.org2.12 mg/100 mg dry weight academicjournals.org
Perovskia atriplicifoliaHairy Root CultureOptimized culture conditions led to significantly higher rosmarinic acid levels compared to greenhouse-grown plants. mdpi.comnih.govUp to 40 mg/g dry weight mdpi.com
Salvia apianaHairy Root CultureTransformed roots grown in spray bioreactors showed high productivity. mdpi.com39.6 mg/g dry weight mdpi.com
Nepeta catariaHairy Root CultureDemonstrated as a valuable alternative for rosmarinic acid production, with maximum growth achieved after 15 days. elsevierpure.com13.6 mg/g dry weight elsevierpure.com

Elicitor Treatments for Enhanced Secondary Metabolite Biosynthesis

Elicitation is a highly effective strategy to enhance the production of secondary metabolites in plant cell and organ cultures. Elicitors are compounds that, when introduced into a culture, trigger defense responses in the plant cells, often leading to a significant increase in the synthesis of specific secondary metabolites. This technique has been successfully applied to boost the production of rosmarinic acid, thereby increasing the flux through the biosynthetic pathway involving this compound.

Various biotic and abiotic elicitors have been investigated for their effects on rosmarinic acid accumulation. Biotic elicitors are derived from biological sources, such as yeast extract and fungal cell walls. Abiotic elicitors are of non-biological origin and include substances like methyl jasmonate, salicylic acid, and silver ions.

In hairy root cultures of Salvia miltiorrhiza, treatment with yeast extract (200 mg/L) resulted in a 1.6-fold increase in rosmarinic acid content, reaching 74.1 mg/g dry weight. researcher.life Similarly, in hairy root cultures of Dracocephalum kotschyi, yeast extract at 200 mg/L for 48 hours led to the highest accumulation of rosmarinic acid, showing a 26% increase over the control. mdpi.com

Methyl jasmonate and salicylic acid are well-known signaling molecules in plant defense and have been widely used as elicitors. mdpi.comnih.gov In callus cultures of Salvia leriifolia, the highest levels of rosmarinic acid were observed in calluses treated with 100 µM and 150 µM salicylic acid. fao.orgui.ac.ir The application of these elicitors effectively upregulates the expression of genes involved in the secondary metabolic pathways, leading to enhanced product accumulation.

Effect of Elicitor Treatments on Rosmarinic Acid Production in In Vitro Cultures

Plant SpeciesCulture TypeElicitorConcentrationEffect on Rosmarinic Acid Production
Salvia miltiorrhizaHairy Root CultureYeast Extract200 mg/L1.6-fold increase (up to 74.1 mg/g DW) researcher.life
Dracocephalum kotschyiHairy Root CultureYeast Extract200 mg/L26% increase over control mdpi.com
Salvia leriifoliaCallus CultureSalicylic Acid100-150 µMHighest content of rosmarinic acid observed fao.orgui.ac.ir
Agastache rugosaSuspension CultureYeast Extract50 µg/ml5.7-fold increase academicjournals.org
Ocimum basilicumHairy Root CultureFungal Cell Wall ElicitorsNot specified2.67-fold increase academicjournals.org

Q & A

Q. What validated analytical methods are recommended for quantifying 3-(4-hydroxyphenyl)lactate in biological samples?

Methodological Answer: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard. Use hydrophilic interaction liquid chromatography (HILIC) for polar metabolite separation, with optimized parameters:

  • Column: BEH HILIC (2.1 × 100 mm, 1.7 µm)
  • Mobile phase: 10 mM ammonium acetate (pH 6.8) in water (A) and acetonitrile (B)
  • Gradient: 95% B to 50% B over 12 min .
    Validate protocols using internal standards (e.g., deuterated analogs) and spike-recovery tests (target recovery: 85–115%) .

Q. How can researchers design experiments to assess this compound as a prognostic biomarker?

Methodological Answer: Adopt a longitudinal cohort design with timed plasma sampling. Key steps:

  • Cohort stratification: Divide patients into survivors/non-survivors (e.g., paraquat poisoning studies) .
  • Metabolomic profiling: Pair LC-MS/MS with multivariate analysis (PCA, OPLS-DA) to identify metabolite clusters.
  • Validation: Use ROC curves to calculate AUC values. For this compound, AUC >0.8 indicates strong predictive power .

Q. What are the primary metabolic pathways involving this compound?

Methodological Answer: The compound is a tyrosine catabolite. Key pathways:

Tyrosine → 4-hydroxyphenylpyruvate via tyrosine aminotransferase.

Reduction to this compound by hydroxyphenylpyruvate reductase (HPPR), an NADPH-dependent enzyme .
Validate pathway activity via isotopic tracing (e.g., 13C-tyrosine) in cell cultures or knockout models .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s role across disease models?

Methodological Answer: Address discrepancies (e.g., antioxidant vs. oxidative stress marker roles) via:

  • Context-specific assays: Measure ROS levels (e.g., DCFH-DA probes) alongside metabolite quantification in sepsis vs. paraquat models .
  • Multi-omics integration: Correlate metabolomic data with transcriptomic profiles (e.g., NRF2 activation in cancer vs. redox imbalance in poisoning) .
  • Species/strain controls: Confirm stereochemistry (D/L-lactate ratios) using chiral columns, as microbial vs. human sources differ .

Q. What experimental strategies can elucidate this compound’s causal role in metabolic diseases?

Methodological Answer:

  • Mendelian Randomization (MR): Use GWAS data for metabolite QTLs and link to NAFLD/MetS traits .
  • Gut microbiota modulation: Administer antibiotics/probiotics in animal models and track fecal vs. serum metabolite levels .
  • Enzyme inhibition: Target HPPR with small-molecule inhibitors (e.g., rosmarinic acid analogs) to disrupt biosynthesis .

Q. How can researchers optimize in vitro systems to study this compound biosynthesis?

Methodological Answer:

  • Recombinant enzyme assays: Express HPPR in E. coli and monitor NADPH consumption at 340 nm .
  • Cell-free systems: Combine tyrosine, NADPH, and HPPR in buffered solutions (pH 7.4) with LC-MS endpoint analysis.
  • Microbial co-cultures: Simulate gut microbiota interactions using Bifidobacterium and Bacteroides strains .

Key Challenges & Recommendations

  • Stereochemical Confirmation: Always use chiral separation methods to distinguish microbial (D/L) vs. human (L-only) origins .
  • Longitudinal vs. Cross-Sectional Designs: Prioritize timed sampling in acute models (e.g., poisoning) but validate findings in chronic diseases with larger cohorts .
  • Pathway Context: Integrate metabolomics with enzyme activity assays (e.g., HPPR) and genetic/epigenetic regulators (e.g., NRF2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Hydroxyphenyl)lactate
Reactant of Route 2
3-(4-Hydroxyphenyl)lactate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.